(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Pyrazole derivatives are recognized for their role as pharmacophores, playing a crucial role in many biologically active compounds. Their utility as synthons in organic synthesis is well-documented, with wide-ranging biological activities including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. Synthesis techniques involve condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride and dimethyl formamide to achieve heterocyclic appended pyrazoles under various conditions (Dar & Shamsuzzaman, 2015).
Therapeutic Applications
The therapeutic potential of pyrazole derivatives has been explored extensively, particularly in the context of anticancer, antimicrobial, and anti-inflammatory activities. Multicomponent reactions (MCRs) have been utilized for synthesizing bioactive molecules containing pyrazole moieties, with a focus on pot, atom, and step economy (PASE) synthesis, highlighting their vast therapeutic potential across various biological activities (Becerra, Abonía, & Castillo, 2022).
Antioxidant Activity
Analytical methods used in determining antioxidant activity provide insights into the evaluation of compounds containing pyrazole derivatives. These methods are crucial for assessing the potential health benefits of these compounds in various applications, including food engineering, medicine, and pharmacy. The study of antioxidants and their implications is a major area of interest, with assays based on hydrogen atom transfer and electron transfer being commonly employed (Munteanu & Apetrei, 2021).
Neurodegenerative Disorders
Pyrazolines, a significant class of heterocyclic compounds, have shown promise in treating neurodegenerative diseases. Their neuroprotective properties have been investigated, with findings suggesting beneficial effects in the management of Alzheimer's disease (AD), Parkinson's disease (PD), and psychiatric disorders. Structure-activity relationships (SARs), molecular docking simulation, anticholinesterase (anti-AChE), and monoamine oxidase (MAO A/B) inhibitory actions of pyrazolines highlight their potential in managing neurodegenerative conditions (Ahsan et al., 2022).
Properties
IUPAC Name |
(E)-3-(1-pent-4-enylpyrazol-4-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-3-4-7-13-9-10(8-12-13)5-6-11(14)15/h2,5-6,8-9H,1,3-4,7H2,(H,14,15)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGVXNLYRCAWMK-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCN1C=C(C=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCN1C=C(C=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.